2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(8-11)9-6-4-5-7-12-9/h4-7,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQMBNGDWDQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the reaction of 2-pyridinecarboxaldehyde with trimethylsilyl cyanide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde, followed by silylation of the resulting hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile:
Basic Information
this compound has the CAS No. 71189-77-0 and the molecular formula . The molecular weight of the compound is 206.32 .
Availability
this compound is temporarily out of stock from at least one supplier, BLD Pharm .
Potential applications
- Medicinal Chemistry: Pyridine derivatives are used in medicinal chemistry for creating synthetic agonists . For example, 2-(Pyridin-2-yl) derivatives have been utilized in research to discover potent GPR88 agonists .
- Treatment of Cell Proliferative Disorders: Substituted 2-aminopyridines, a structural class to which this compound may relate, are useful in treating cell proliferative disorders, such as cancer, restenosis, and rheumatoid arthritis .
- Anti-inflammatory and Anti-infective Agents: Related compounds have demonstrated utility in treating inflammation, inflammatory diseases, and as anti-infective agents .
- Chemoprotective Agents: Some compounds of the same class may act as chemoprotective agents by inhibiting the cell cycle progression of normal cells .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile depends on its specific application In organic synthesis, it acts as a versatile intermediate that can undergo various transformations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetonitrile Core
Silyloxy-Acetonitrile Derivatives
The trimethylsilyl (TMS) group is a common protective moiety in acetonitrile derivatives. Key comparisons include:
Key Observations :
- Electron-withdrawing substituents (e.g., 4-chlorophenyl) deshield the CH proton, shifting its resonance upfield (δ 5.47) compared to phenyl (δ 5.50) or furyl (δ 5.56) analogs .
- Bulkier substituents (e.g., 4-isopropylphenyl) may sterically hinder reactivity but lack reported data for direct comparison .
Silyl Group Variations
Replacing TMS with tert-butyldimethylsilyl (TBS) alters stability and reactivity:
Pyridine-Containing Acetonitrile Derivatives
Non-Silylated Pyridinyl Acetonitriles
Key Observations :
Key Observations :
- Ruthenium-catalyzed cyanosilylation () is effective for introducing the TMS group but may require optimization for pyridinyl substrates.
- TBS-protected derivatives () show higher synthetic yields and stability, albeit with increased molecular weight.
Biological Activity
2-(Pyridin-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula of this compound is C11H16N2OSi. It is characterized by the presence of a pyridine ring and a trimethylsilyl ether group, which may influence its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound has been documented in various studies. One notable method involves the reaction of pyridine derivatives with trimethylsilyl cyanide under controlled conditions, yielding high purity products with significant yields (up to 96%) . The compound is typically obtained as an oil, which simplifies purification processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing pyridine moieties have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced cell proliferation in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | Effect on Cell Proliferation | Reference |
|---|---|---|---|
| 2-(Pyridin-2-yl)-... | CDK4 | Inhibition observed | |
| Analogous Pyridine Deriv. | Multiple CDKs | Reduced viability in HeLa |
Antimicrobial Activity
Studies on similar pyridine-containing compounds suggest potential antimicrobial properties. Schiff bases derived from pyridine have demonstrated efficacy against various bacterial strains, indicating that modifications to the pyridine structure can enhance biological activity .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Pyridine Schiff Base | E. coli | 15 | |
| Copper Complexes | Staphylococcus aureus | 18 |
Case Studies
A notable case study involved the evaluation of a series of pyridine-based compounds against cancer cell lines such as HeLa and HCT116. The results indicated that these compounds exhibited selective cytotoxicity, with some derivatives showing IC50 values in the low micromolar range, supporting their potential as therapeutic agents .
The biological activity of this compound may be attributed to its ability to modulate key enzymatic pathways involved in cell growth and division. The interaction with CDKs suggests a mechanism where the compound can disrupt normal cell cycle progression, leading to apoptosis in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
